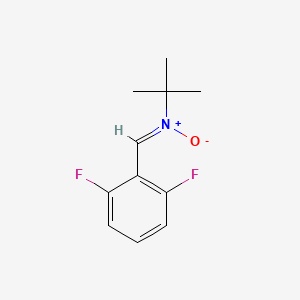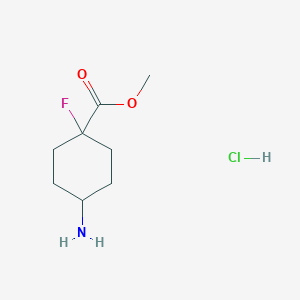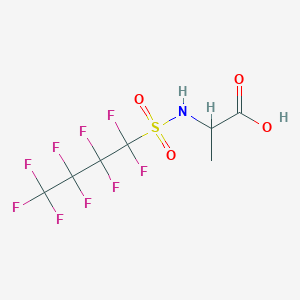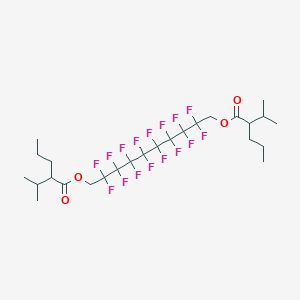
Fmoc-asp(otbu)-oh(u-13c4,15N)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-asp(otbu)-oh(u-13c4,15N): is a labeled amino acid derivative used in peptide synthesis. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-asp(otbu)-oh(u-13c4,15N) typically involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the tert-butyl (otbu) group protects the carboxyl group. The isotopic labeling is introduced during the synthesis of the aspartic acid precursor.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would include the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-asp(otbu)-oh(u-13c4,15N): can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tert-butyl groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) for Fmoc removal; TFA (trifluoroacetic acid) for tert-butyl removal.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) as coupling agents.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-asp(otbu)-oh(u-13c4,15N) is incorporated at desired positions.
Applications De Recherche Scientifique
Fmoc-asp(otbu)-oh(u-13c4,15N): is widely used in:
Chemistry: As a building block in the synthesis of labeled peptides for structural studies.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: In the production of labeled peptides for quality control and research purposes.
Mécanisme D'action
The mechanism of action of Fmoc-asp(otbu)-oh(u-13c4,15N) involves its incorporation into peptides and proteins. The isotopic labels allow for detailed analysis of molecular interactions and dynamics using techniques like NMR and mass spectrometry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-asp(otbu)-oh: Without isotopic labeling.
Fmoc-asp(otbu)-oh(u-13c4): Labeled with carbon-13 only.
Fmoc-asp(otbu)-oh(15N): Labeled with nitrogen-15 only.
Uniqueness
Fmoc-asp(otbu)-oh(u-13c4,15N): is unique due to its dual isotopic labeling, which provides enhanced sensitivity and resolution in analytical techniques compared to compounds labeled with a single isotope.
Propriétés
Formule moléculaire |
C11H13F2NO |
|---|---|
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
N-tert-butyl-1-(2,6-difluorophenyl)methanimine oxide |
InChI |
InChI=1S/C11H13F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-7H,1-3H3/b14-7- |
Clé InChI |
FYMHFBOVJARKMX-AUWJEWJLSA-N |
SMILES isomérique |
CC(C)(C)/[N+](=C/C1=C(C=CC=C1F)F)/[O-] |
SMILES canonique |
CC(C)(C)[N+](=CC1=C(C=CC=C1F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/no-structure.png)
![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)


![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
